8-Methylimidazo[1,5-a]pyridin-3-amine

IDO1 Inhibitor TDO Inhibitor Cancer Immunotherapy

Sourcing imidazo[1,5-a]pyridine building blocks with the correct substitution pattern for IDO1/TDO inhibitor programs? 8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3) is the precise 8-methyl-3-amino derivative specified in patent-defined genera (CN110872289A, US10280163B2). • Enables direct SAR exploration at the 3-amine handle via amide coupling or sulfonamide formation. • 8-Methyl substitution aligns with IP-protected space; unsubstituted analogs fall outside the patent genus. • Lead-like profile (MW 147, LogP ~1.2). In stock for global shipping.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1005514-79-3
Cat. No. B2517809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,5-a]pyridin-3-amine
CAS1005514-79-3
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=CC=CN2C1=CN=C2N
InChIInChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10)
InChIKeyCTODKDJPZNAVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3): A Privileged Imidazopyridine Building Block for Medicinal Chemistry and Inhibitor Development


8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3, molecular formula C₈H₉N₃, MW 147.18 g/mol) is a heterocyclic aromatic amine belonging to the imidazo[1,5-a]pyridine family. This compound features a fused bicyclic scaffold with a methyl substituent at the 8-position and a primary amine at the 3-position of the imidazole ring . The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its favorable drug-like physicochemical properties and documented role as a core structure in multiple therapeutic programs, including IDO1/TDO inhibitors, kinase inhibitors, and 5-HT4 receptor modulators [1]. The 8-methyl substitution pattern and 3-amino functionality provide synthetic handles for further derivatization while maintaining the advantageous electronic and steric profile of the core heterocycle .

Why Generic Imidazopyridine Substitution Is Not Advisable: Evidence for 8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3) Functional Specificity


Imidazo[1,5-a]pyridine analogs cannot be treated as interchangeable building blocks. The 8-position substitution pattern has been explicitly identified as a critical determinant of biological activity and target engagement in multiple therapeutic programs, including IDO1/TDO inhibitors where 8-substituted derivatives constitute a structurally distinct and patent-protected class [1]. Substitution at the 8-position modulates electronic distribution across the fused bicyclic system, affecting both reactivity in downstream derivatization and target binding affinity [2]. Furthermore, the presence of the 3-amino group distinguishes this compound from unsubstituted or carboxylate-substituted analogs, providing a distinct vector for further synthetic elaboration. Generic substitution with uncharacterized or alternative substitution patterns introduces uncontrolled variables in synthetic route reproducibility, target engagement, and intellectual property positioning [3].

Quantitative Differentiation Evidence: 8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3) Versus Closest Structural Analogs


8-Methylimidazo[1,5-a]pyridin-3-amine: Critical 8-Position Substitution for IDO1/TDO Inhibitor Scaffolds

8-Methylimidazo[1,5-a]pyridin-3-amine bears the 8-substitution pattern explicitly claimed in multiple patent families as essential for IDO1 and/or TDO inhibitory activity. Patents CN110872289A and US10280163B2 define the 8-substituted imidazo[1,5-a]pyridine core as the novel, distinguishing structural feature enabling potent enzymatic and cellular activity against these immuno-oncology targets [1]. While specific IC₅₀ data for this exact compound are not publicly available in the primary literature, its structural alignment with the patented 8-substituted scaffold class confers documented relevance to IDO1/TDO programs, in contrast to unsubstituted or 5-substituted analogs which fall outside the claimed genus for this therapeutic indication [2].

IDO1 Inhibitor TDO Inhibitor Cancer Immunotherapy

Synthetic Accessibility: Quantitative Yield Comparison for 8-Methylimidazo[1,5-a]pyridin-3-amine Precursor Cyclization

8-Methylimidazo[1,5-a]pyridin-3-amine can be synthesized via intramolecular cyclization of an intermediate derived from 2-amino-5-methylpyridine and chloroacetonitrile under basic conditions, with reported yields ranging from 40% to 60% . This represents a measurable improvement over alternative imidazo[1,5-a]pyridine synthetic routes such as the benzotriazole methodology, which yields only approximately 21% overall for related systems [1]. The 8-methyl substitution does not introduce significant steric hindrance to cyclization compared to bulkier substituents at this position, enabling a practical balance of functional utility and synthetic feasibility.

Synthetic Methodology Cyclization Yield Process Chemistry

Physicochemical Differentiation: LogP and Lipinski Compliance of 8-Methylimidazo[1,5-a]pyridin-3-amine Versus Alternative Scaffolds

8-Methylimidazo[1,5-a]pyridin-3-amine (C₈H₉N₃, MW 147.18 g/mol) possesses a calculated LogP value of approximately 0.8–1.2 (derived from core scaffold), positioning it within the optimal drug-like lipophilicity range (LogP 0–3) . Imidazo[1,5-a]pyridine derivatives have been shown to generally comply with Lipinski's Rule of Five parameters, with molecular weight well below 500 Da and favorable hydrogen bond donor/acceptor profiles [1]. In contrast, alternative heterocyclic building blocks such as substituted indoles or benzimidazoles in the same molecular weight range often exhibit LogP values >2.5, which may adversely affect aqueous solubility and downstream formulation properties.

Drug-likeness LogP Lipinski Rule of Five

Functional Handle Differentiation: 3-Amine Position Versus 3-Carboxylate Analogs for Derivatization Vector Control

8-Methylimidazo[1,5-a]pyridin-3-amine provides a primary amine functional group at the 3-position, enabling direct amide coupling, sulfonamide formation, reductive amination, and urea synthesis without deprotection steps . This contrasts with 3-carboxylate-substituted analogs such as ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate, which require an additional hydrolysis step (saponification) to generate the corresponding carboxylic acid before coupling, introducing an extra synthetic step and potential yield loss . The 3-amine also offers a distinct electronic and hydrogen-bonding profile compared to the 3-carboxylate, affecting downstream target binding interactions.

Synthetic Handle Derivatization Amine Coupling

Class-Wide Target Engagement: Documented Selectivity of Imidazo[1,5-a]pyridine Scaffold Over Related Nuclear Receptors and Kinases

The imidazo[1,5-a]pyridine scaffold has demonstrated >300-fold selectivity for RORc (RORγ) over other ROR family members, PPARγ, and additional nuclear receptors in cellular selectivity panels [1]. In kinase applications, imidazo[1,5-a]pyridine-based Mnk inhibitors have shown sub-micromolar to low nanomolar inhibitory activity against Mnk1/2 with high selectivity over CDKs [2]. While these data derive from more elaborated analogs, they establish the scaffold's intrinsic capacity for achieving high target selectivity—a property not uniformly observed across alternative heteroaromatic cores (e.g., pyrazolo[1,5-a]pyridines, which may exhibit broader kinase inhibition profiles).

Target Selectivity Nuclear Receptors Kinase Inhibition

Validated Application Scenarios for 8-Methylimidazo[1,5-a]pyridin-3-amine (CAS 1005514-79-3) Based on Evidence Dimensions


IDO1/TDO Inhibitor Lead Generation in Immuno-Oncology

8-Methylimidazo[1,5-a]pyridin-3-amine serves as a core building block for IDO1 and/or TDO inhibitor programs. Its 8-methyl substitution pattern aligns with the patent-defined genus claimed in CN110872289A and US10280163B2 for 8-substituted imidazo[1,5-a]pyridines with demonstrated enzymatic and cellular activity against IDO1 and TDO [1]. The 3-amino group provides a direct conjugation handle for introducing diverse pharmacophore elements to optimize potency and selectivity. Procurement of this specific 8-methyl-3-amino derivative positions discovery programs within the claimed IP space, whereas unsubstituted or 5-substituted imidazo[1,5-a]pyridine analogs fall outside the patent genus for this therapeutic indication.

Kinase Inhibitor Scaffold Development

The imidazo[1,5-a]pyridine core has established utility in kinase inhibitor programs, including Mnk1/2 inhibitors with sub-micromolar to low nanomolar activity and selectivity over CDKs [2], as well as MEK kinase inhibitors [3]. 8-Methylimidazo[1,5-a]pyridin-3-amine provides a functionalized entry point for constructing ATP-competitive or allosteric kinase inhibitors, with the 3-amine enabling direct attachment of hinge-binding or solvent-exposed moieties. The favorable physicochemical profile (MW 147 g/mol, LogP ~0.8–1.2) supports lead-like properties during optimization.

5-HT4 Receptor Modulator Synthesis for CNS Programs

The imidazo[1,5-a]pyridine scaffold has been validated as a 5-HT4 receptor partial agonist chemotype, with optimized derivatives demonstrating potent in vitro activity, brain penetration, and efficacy in animal models of cognition [4]. 8-Methylimidazo[1,5-a]pyridin-3-amine can serve as a starting material for constructing analogs with modifications at the 1-, 3-, or 8-positions to explore structure-activity relationships. The 3-amine handle enables rapid analoging via amide coupling or sulfonamide formation to probe receptor binding requirements.

Fluorescent Probe and Imaging Agent Development

Imidazo[1,5-a]pyridine derivatives have been reported as luminescent molecules with characterized photophysical properties suitable for imaging and photodynamic therapy applications [5]. 8-Methylimidazo[1,5-a]pyridin-3-amine provides a modular scaffold for introducing fluorophore-conjugating groups at the 3-amine position while maintaining the core's favorable emission characteristics. The 8-methyl substitution may influence quantum yield and emission wavelength, offering a tunable parameter for optimizing optical properties.

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